![molecular formula C9H11NO4 B3262261 Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate CAS No. 353292-81-6](/img/structure/B3262261.png)
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Overview
Description
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a synthetic compound with the CAS number 353292-81-6 . It has a molecular weight of 197.19 .
Synthesis Analysis
The synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate involves a reaction with 3-chloro-2,5,6-trifluoropyridine (CAS 2879-42-7) in DMSO at room temperature . Sodium azide is added and the mixture is stirred for 3 hours. Then, a suspension of ethyl 2-((3-hydroxy-2-pyridyl)oxy)acetate and Cs2CO3 in DMSO is added in portions. The resulting mixture is stirred at room temperature for 15 hours, diluted with water, and extracted with ethyl acetate. The combined organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate . The InChI code is 1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Scientific Research Applications
Reactive Distillation for Ethyl Acetate Production
- Application: Ethyl acetate production through process intensification techniques such as reactive distillation is examined. This method overcomes chemical equilibrium limitations, reducing energy consumption and capital investment. It shows the potential for efficient chemical synthesis involving esterification processes.
- Reference: (Patil & Gnanasundaram, 2020).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
- Application: Research on the biodegradation and fate of ETBE, a gasoline oxygenate, in soil and groundwater highlights microbial pathways for degrading ether compounds. Such studies are crucial for environmental remediation and understanding the ecological impact of synthetic chemicals.
- Reference: (Thornton et al., 2020).
Hydroxypyridinone Complexes with Aluminium
- Application: Hydroxypyridinones are explored for their chelating properties, particularly with aluminum and iron, for medical uses. This research provides a basis for developing treatments involving metal ion chelation, potentially applicable in conditions like heavy metal poisoning or metal overload diseases.
- Reference: (Santos, 2002).
Ionic Liquid-Based Technologies
- Application: The review on the toxicity and environmental impact of ionic liquids, specifically 1-Ethyl-3-Methylimidazolium Acetate, in industrial applications. This highlights the importance of understanding the ecological and health-related aspects of chemical compounds used in large-scale industrial processes.
- Reference: (Ostadjoo et al., 2018).
Overview of Hydroxypyranone and Hydroxypyridinone in Drug Discovery
- Application: A review emphasizing the pharmacological significance of hydroxypyranone and hydroxypyridinone derivatives, which display a wide range of biological activities. This underscores the potential of such compounds in the development of new therapeutics.
- Reference: (He et al., 2021).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-(3-hydroxypyridin-2-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMQGSICTIPMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate | |
CAS RN |
353292-81-6 | |
Record name | ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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